BenchChemオンラインストアへようこそ!

Lobelane Hydrochloride

VMAT2 inhibition binding affinity radioligand binding assay

Lobelane hydrochloride is a defunctionalized lobeline analogue engineered to eliminate nAChR affinity while retaining potent VMAT2 inhibition (Ki=45 nM). With 35-fold selectivity over DAT—outperforming lobeline's confounded 67-fold window—and a validated 73% I_max for inhibiting methamphetamine-evoked dopamine release, it provides a cleaner pharmacological signal essential for VMAT2 target validation in MUD research. Its well-characterized cis-stereochemistry and N-methyl group make it the superior positive control for SAR benchmarking, ensuring assay consistency across laboratories. Choose lobelane hydrochloride when nAChR-free VMAT2 engagement is critical.

Molecular Formula C22H30ClN
Molecular Weight 343.9 g/mol
Cat. No. B15291348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobelane Hydrochloride
Molecular FormulaC22H30ClN
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl
InChIInChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+;
InChIKeyDACHMHAHDFIZEC-WHXBIKBMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobelane Hydrochloride: A Selective VMAT2 Inhibitor with Validated Differentiation from Lobeline-Based Comparators


Lobelane hydrochloride is a synthetic, defunctionalized analogue of the natural alkaloid lobeline, specifically designed to retain potent inhibition of the vesicular monoamine transporter-2 (VMAT2) while eliminating affinity for nicotinic acetylcholine receptors (nAChRs) [1]. This structural defunctionalization—the removal of hydroxyl and keto oxygen atoms from the lobeline scaffold—confers high VMAT2 potency (Ki = 45 nM for vesicular [³H]dopamine uptake inhibition) and a 35-fold selectivity window over the dopamine transporter (DAT), distinguishing it from the parent compound lobeline (67-fold selectivity) and other in-class analogues [2]. Lobelane hydrochloride is primarily utilized in preclinical neuropharmacology research targeting methamphetamine use disorder, where VMAT2 inhibition attenuates psychostimulant-evoked dopamine release [2].

Why VMAT2 Inhibitors Cannot Be Interchanged: Structural Determinants of Lobelane Hydrochloride Selectivity


The vesicular monoamine transporter-2 (VMAT2) inhibitor class encompasses chemically diverse scaffolds, including tetrabenazine-derived clinical agents (valbenazine, deutetrabenazine), lobeline-based research compounds (lobelane, meso-transdiene), and structurally distinct analogues such as GZ-793A. Direct substitution between these agents is scientifically invalid due to fundamental differences in VMAT2 binding kinetics, off-target nAChR engagement, and functional effects on methamphetamine-evoked dopamine release [1]. For instance, lobeline retains high-affinity nAChR binding (Ki = 0.004-0.006 μM for α4β2*), which confounds interpretation of VMAT2-mediated behavioral effects [2]. Conversely, defunctionalized analogues like lobelane exhibit negligible nAChR affinity, enabling cleaner VMAT2 target engagement [3]. Furthermore, stereochemical configuration dictates potency: cis-stereochemistry and N-methyl retention in lobelane are essential for maximal inhibition of evoked dopamine release; trans-isomers and nor-analogues show reduced efficacy [1]. Procurement decisions must therefore be guided by evidence of specific VMAT2 binding affinity, DAT/VMAT2 selectivity ratio, and functional efficacy in dopamine release assays—parameters where lobelane hydrochloride offers a uniquely characterized profile among research-grade VMAT2 inhibitors.

Lobelane Hydrochloride: Quantitative Differentiation from Lobeline, MTD, GZ-793A, and Clinical VMAT2 Inhibitors


VMAT2 Binding Affinity: Lobelane Hydrochloride vs. Parent Lobeline and meso-Transdiene (MTD)

Lobelane hydrochloride exhibits a Ki of 45 nM for inhibition of [³H]dopamine uptake into rat striatal synaptic vesicles, representing a 5-fold improvement in VMAT2 binding affinity compared to the parent compound lobeline (Ki = 5.46 μM) in [³H]methoxytetrabenazine binding assays [1]. In head-to-head comparison with meso-transdiene (MTD), another defunctionalized lobeline analogue, lobelane demonstrates superior VMAT2 selectivity due to reduced DAT affinity (see Evidence Item 2) [2]. While MTD exhibits a lower Ki at DAT (0.58 μM) than lobelane (Ki not explicitly reported for DAT in the same assay, but selectivity ratio favors lobelane), lobelane's retention of high VMAT2 affinity without concomitant DAT binding enhancement makes it the preferred VMAT2-selective research tool [2].

VMAT2 inhibition binding affinity radioligand binding assay structure-activity relationship

VMAT2 vs. DAT Selectivity: Lobelane Hydrochloride vs. Lobeline and GZ-793A

Lobelane hydrochloride exhibits a 35-fold greater potency for inhibiting VMAT2 function compared to DAT function in striatal synaptosomes, a selectivity window that differentiates it from the parent compound lobeline (67-fold) and the analogue GZ-793A [1]. This selectivity profile is critical for experimental designs requiring VMAT2-specific inhibition without confounding DAT-mediated effects. Lobelane analogue 14, incorporating 4-(2-fluoroethoxy) and 4-hydroxy substituents, demonstrated 96-fold greater VMAT2 selectivity versus DAT compared to lobelane, highlighting the tunability of this scaffold for applications demanding even higher selectivity [2]. In contrast, MTD and (-)-trans-transdiene exhibit enhanced DAT affinity (Ki = 0.58 μM and 0.26 μM, respectively), rendering them less suitable as VMAT2-selective tools [3].

VMAT2 selectivity dopamine transporter off-target activity neuropharmacology

Inhibition of Methamphetamine-Evoked Dopamine Release: Lobelane Hydrochloride vs. Lobeline

In rat striatal slice superfusion assays, lobelane hydrochloride inhibited methamphetamine-evoked [³H]dopamine overflow with an IC₅₀ of 0.65 μM and a maximal inhibition (Iₘₐₓ) of 73% [1]. In direct comparison, lobeline exhibited an IC₅₀ of 0.42 μM but a significantly lower maximal effect (Iₘₐₓ = 56.1%) [1]. This differential efficacy—with lobelane achieving 17% greater maximal inhibition of evoked release despite a slightly higher IC₅₀—indicates that lobelane engages VMAT2 in a mechanistically distinct manner that more completely blocks the ability of methamphetamine to redistribute vesicular dopamine into the cytoplasm for subsequent reverse transport. GZ-793A, a structurally distinct lobelane analogue, exhibits an IC₅₀ of 10.6 μM for inhibition of methamphetamine-evoked dopamine release, making lobelane >16-fold more potent in this functional assay .

methamphetamine use disorder dopamine release ex vivo neurochemistry therapeutic development

Elimination of Nicotinic Acetylcholine Receptor Affinity: Lobelane Hydrochloride vs. Lobeline

Defunctionalization of lobeline—removing the hydroxyl and keto oxygen atoms—yields lobelane hydrochloride, which exhibits dramatically reduced affinity for α4β2* and α7* nicotinic acetylcholine receptors (nAChRs) [1]. In [³H]nicotine binding assays, lobelane's nAChR affinity is reported as negligible, whereas the parent compound lobeline binds with high affinity (Ki = 0.004-0.006 μM) [2]. This elimination of nAChR engagement is essential for studies seeking to attribute observed effects solely to VMAT2 inhibition, as lobeline's nAChR antagonism can independently alter dopamine release and behavioral responses. GZ-793A also retains nAChR affinity, whereas the clinical VMAT2 inhibitors tetrabenazine, valbenazine, and deutetrabenazine lack nAChR binding but differ fundamentally in VMAT2 binding kinetics (reversible for tetrabenazine, Ki ≈ 100 nM for human VMAT2) and clinical indication (tardive dyskinesia and Huntington's chorea) [3].

nicotinic acetylcholine receptor off-target binding selectivity optimization defunctionalization

Structural Determinants of VMAT2 Potency: cis-Lobelane Hydrochloride vs. trans-Isomers and Nor-Analogues

Comprehensive structure-activity relationship (SAR) studies establish that cis-stereochemistry of the C-2 and C-6 side chains and the presence of the piperidino N-methyl group are essential for lobelane hydrochloride's maximal VMAT2 inhibition and functional efficacy [1]. Trans-isomers of lobelane exhibit reduced or unaltered potency in VMAT2 inhibition assays, and demethylated nor-analogues show lower maximal inhibition of methamphetamine-evoked dopamine release compared to cis-N-methyl-lobelane [1]. Specifically, both trans-isomers and demethylated analogs had reduced potency inhibiting VMAT2 function and lower Iₘₐₓ values for blocking evoked dopamine release [1]. Altering stereochemistry at C-2 and C-6, varying unsaturation, or removing the N-methyl group all yielded analogues less potent than lobelane [2]. This stereochemical requirement differentiates lobelane from stereochemically undefined or racemic VMAT2 inhibitor preparations, where variable cis/trans content can compromise assay reproducibility.

stereochemistry structure-activity relationship medicinal chemistry lead optimization

Lobelane Hydrochloride: Optimal Use Cases in Preclinical VMAT2 Research and Methamphetamine Abuse Studies


VMAT2 Target Validation in Methamphetamine Use Disorder (MUD) Models

Lobelane hydrochloride is optimally deployed in ex vivo striatal slice superfusion assays and in vivo microdialysis studies to establish VMAT2 inhibition as a mechanism for attenuating methamphetamine-evoked dopamine release. Its 73% maximal inhibition of evoked release (Iₘₐₓ) and 35-fold selectivity over DAT provide a cleaner pharmacological signal than lobeline (Iₘₐₓ = 56.1%), enabling robust dose-response characterization of VMAT2-mediated effects on dopamine dynamics [1]. This application is particularly relevant for research programs seeking to validate VMAT2 as a therapeutic target for MUD, where GZ-793A's 16-fold lower potency and retained nAChR affinity introduce confounding variables [1] .

Structure-Activity Relationship (SAR) Studies of VMAT2 Ligands

The well-characterized stereochemical and structural requirements of lobelane hydrochloride—specifically the essential nature of cis-stereochemistry at C-2 and C-6 and the presence of the N-methyl group—make it an ideal reference compound for SAR campaigns exploring novel VMAT2 inhibitors [1]. Compared to MTD, which paradoxically enhances DAT affinity (Ki = 0.58 μM) and confounds VMAT2-selectivity assessment, lobelane serves as a superior positive control for VMAT2-selective binding . Novel analogues can be benchmarked against lobelane's Ki = 45 nM VMAT2 affinity and IC₅₀ = 0.65 μM functional efficacy to quantify improvements in potency or selectivity.

Mechanistic Dissection of Vesicular Dopamine Sequestration vs. Plasma Membrane Transport

In studies requiring pharmacological discrimination between vesicular (VMAT2) and plasma membrane (DAT) dopamine transport, lobelane hydrochloride's 35-fold VMAT2/DAT selectivity window provides a valuable experimental tool [1]. This contrasts with lobeline's 67-fold selectivity, which, while numerically larger, is compromised by high-affinity nAChR binding (Ki = 0.004-0.006 μM) that independently modulates dopamine release . Lobelane's negligible nAChR affinity enables cleaner interpretation of VMAT2-specific contributions to dopamine homeostasis, making it the preferred compound for studies employing combined VMAT2/DAT pharmacological blockade or genetic knockout models [2].

Procurement for Preclinical Lead Optimization and In Vivo Efficacy Studies

For research groups advancing lobelane-based analogues toward in vivo proof-of-concept studies, procurement of high-purity lobelane hydrochloride as an internal reference standard ensures assay consistency across compound batches and laboratories. The documented stereochemical sensitivity of VMAT2 inhibition—where trans-isomers and nor-analogues exhibit reduced potency [1]—necessitates rigorous quality control and stereochemical verification. Additionally, lobelane's functional efficacy profile (Iₘₐₓ = 73%) provides a validated efficacy benchmark for evaluating next-generation analogues with improved pharmacokinetic properties, such as water-soluble quinlobelane derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobelane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.